molecular formula C16H17NO3 B5818448 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide

2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide

Cat. No.: B5818448
M. Wt: 271.31 g/mol
InChI Key: HNJCZLAHLCAVIX-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide is an organic compound that features both phenoxy and acetamide functional groups

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-3-8-15(9-12(11)2)20-10-16(19)17-13-4-6-14(18)7-5-13/h3-9,18H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJCZLAHLCAVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide typically involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 2-(3,4-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-aminophenol to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing waste.

Types of Reactions:

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The acetamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; chlorosulfonic acid for sulfonation.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Corresponding amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been studied for its potential use in medicinal chemistry as a pharmacophore in drug design. It has also been explored for its applications in materials science, particularly in the development of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the acetamide group can participate in various non-covalent interactions, stabilizing the compound within the binding pocket.

Comparison with Similar Compounds

  • 2-(3,4-Dimethylphenoxy)acetamide
  • N-(4-Hydroxyphenyl)acetamide
  • 2-(4-Methylphenoxy)-N-(4-hydroxyphenyl)acetamide

Comparison: 2-(3,4-Dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide is unique due to the presence of both 3,4-dimethyl and 4-hydroxy substituents on the phenyl rings. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to its analogs.

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